Licochalcone B

Description

This compound is a natural product found in Euphorbia helioscopia, Glycyrrhiza glabra, and other organisms with data available.

Structure

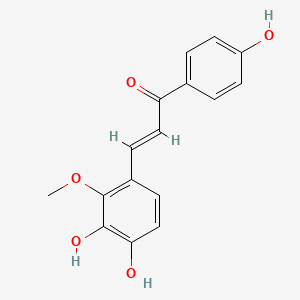

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRYGIIYOPBBZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317442 | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58749-23-8 | |

| Record name | Licochalcone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Licochalcone B: A Technical Guide to Its Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B is a prominent chalcone, a class of natural phenolic compounds, that has garnered significant attention within the scientific community. Extracted primarily from the roots of licorice plants, this bioactive molecule exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanisms of action through signaling pathway diagrams.

Natural Sources of this compound

This compound is predominantly found in the roots and rhizomes of various species of the Glycyrrhiza genus, commonly known as licorice. The primary plant sources include:

-

Glycyrrhiza uralensis (Chinese Licorice): Widely utilized in traditional Chinese medicine, this species is a significant source of this compound.[1]

-

Glycyrrhiza glabra (Licorice): This is the most common species used in the production of licorice candy and flavoring and also serves as a source of this compound.

-

Glycyrrhiza inflata (Xinjiang Licorice): This species is particularly noted for its high concentration of licochalcones, including this compound.

The concentration of this compound can vary between and within species due to factors such as geographical location, growing conditions, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. While specific protocols may vary, the general workflow involves solvent extraction followed by chromatographic techniques.

Experimental Protocols

Protocol 1: General Extraction and Column Chromatography

This protocol outlines a common laboratory-scale method for the extraction and initial purification of this compound.

-

Preparation of Plant Material: Dried and powdered roots of a Glycyrrhiza species (e.g., G. inflata) are used as the starting material.

-

Extraction:

-

The powdered root material (e.g., 1 kg) is extracted with a solvent such as ethanol or methanol. This can be performed using methods like maceration, sonication, or reflux extraction. For reflux extraction, the material is typically extracted three times with an 8:1 solvent-to-solid ratio for 2 hours each time.

-

The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. This compound, being moderately polar, will typically be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography using a stationary phase like silica gel or a macroporous resin (e.g., HP-20).

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Purification:

-

Fractions rich in this compound are pooled and may require further purification using techniques like preparative HPLC or recrystallization to obtain the compound at high purity.

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying natural products.

-

Crude Extract Preparation: A crude extract is prepared as described in Protocol 1.

-

Solvent System Selection: A suitable two-phase solvent system is selected. A common system for licochalcones is n-hexane-chloroform-methanol-water. The ratio of the solvents is optimized to achieve good separation.

-

HSCCC Separation:

-

The HSCCC instrument is filled with the stationary phase of the selected solvent system.

-

The crude extract, dissolved in a small amount of the solvent system, is injected into the column.

-

The mobile phase is pumped through the column at a specific flow rate while the column is rotated at high speed.

-

The effluent is continuously monitored with a UV detector, and fractions are collected.

-

-

Purity Analysis: The purity of the isolated this compound in the collected fractions is determined by HPLC.

Data Presentation: Yield and Purity

The efficiency of isolation and purification methods can be evaluated based on the yield and purity of the final product. The following table summarizes representative quantitative data from various studies.

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| G. inflata | Chloroform Extraction | Column Chromatography (Silica gel, Sephadex LH-20) | 2.7% (crude extract) | >95% | (Ali et al., 2020) |

| G. inflata | Ethanol Reflux | Macroporous Resin & Membrane Filtration | 22.70 mg/g (from residue) | Not specified | [2] |

| G. uralensis | Not specified | HPLC, UPLC-TOF-MS/MS, NMR | Not specified | High purity | [3][4] |

Note: Yields can be reported in various ways (e.g., as a percentage of the dry weight of the plant material or from the crude extract) and are highly dependent on the starting material and the specific conditions of the protocol.

Biological Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and proliferation. Its dysregulation is often implicated in cancer. This compound has been shown to inhibit this pathway, leading to anticancer effects.[5]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

By inhibiting PI3K, this compound prevents the downstream activation of Akt and mTOR, which in turn suppresses cell proliferation and survival, and can induce autophagy and apoptosis in cancer cells.[5]

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[6]

Caption: this compound inhibits the NF-κB signaling pathway.

In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the activation of Protein Kinase A (PKA), which is required for the phosphorylation of the NF-κB p65 subunit at serine 276.[7] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9]

Caption: this compound induces apoptosis via multiple pathways.

This compound can increase the generation of reactive oxygen species (ROS), which upregulates death receptors like DR4 and DR5, initiating the extrinsic apoptotic pathway through caspase-8 activation.[9] It also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the intrinsic pathway via caspase-9.[5][9] Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to apoptotic cell death.[9][10]

Conclusion

This compound, a key bioactive constituent of Glycyrrhiza species, holds considerable promise for the development of novel therapeutics. This guide has provided a comprehensive overview of its natural origins and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its ability to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways and induce apoptosis, provides a solid foundation for further preclinical and clinical investigations. The continued exploration of this multifaceted natural product is warranted to fully realize its therapeutic potential in various disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Extracted from Glycyrrhiza uralensis Fisch Induces Apoptotic Effects in Human Hepatoma Cell HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycyrrhiza inflata-derived chalcones, Licochalcone A, this compound and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

Licochalcone B: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B is a prominent chalcone, a class of natural phenols, primarily isolated from the roots of licorice species such as Glycyrrhiza inflata and Glycyrrhiza uralensis.[1] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the chemical structure and a detailed protocol for the synthesis of this compound, aimed at researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, possesses a characteristic chalcone backbone consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] The specific arrangement and substitution on these rings are crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 58749-23-8 | [4][5][6] |

| Molecular Formula | C₁₆H₁₄O₅ | [5][6][7] |

| Molecular Weight | 286.28 g/mol | [4][5][6] |

| Appearance | Light yellow to yellow solid | [8] |

| Melting Point | 196-197 °C | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [2][4] |

| SMILES | O=C(/C=C/C1=CC=C(O)C(O)=C1OC)C2=CC=C(O)C=C2 | [4] |

| InChI | 1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | [6] |

Synthesis of this compound

The total synthesis of this compound can be efficiently achieved through an acid-mediated Claisen-Schmidt condensation reaction.[1][9] This method offers a practical route to obtain the compound in good yields. The overall synthetic scheme involves the preparation of a key benzaldehyde intermediate followed by its condensation with a substituted acetophenone.

Experimental Protocol: Acid-Mediated Claisen-Schmidt Condensation

This protocol outlines a three-step synthesis starting from 2,3,4-trihydroxybenzaldehyde and 4-hydroxyacetophenone.[9]

Step 1: Selective Protection of 2,3,4-trihydroxybenzaldehyde

The 3- and 4-hydroxyl groups of 2,3,4-trihydroxybenzaldehyde are selectively protected as methoxymethyl (MOM) ethers. This is achieved due to the intramolecular hydrogen bond and steric hindrance of the 2-hydroxyl group.[9]

-

Reactants: 2,3,4-trihydroxybenzaldehyde, Methoxymethyl chloride (MOMCl), Potassium carbonate (K₂CO₃).

-

Solvent: Acetone.

-

Procedure: To a stirred solution of 2,3,4-trihydroxybenzaldehyde in acetone, add K₂CO₃ followed by MOMCl at room temperature. The mixture is stirred overnight. The reaction is then quenched with water and extracted.

-

Yield: 71% for the protected intermediate, 2-hydroxy-3,4-bis(methoxymethoxy)benzaldehyde.[9]

Step 2: Methylation of the 2-hydroxyl group

The remaining free hydroxyl group at the 2-position is methylated.[9]

-

Reactants: 2-hydroxy-3,4-bis(methoxymethoxy)benzaldehyde, Methyl iodide (CH₃I), Sodium hydride (NaH).

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure: The protected benzaldehyde is treated with NaH and methyl iodide in DMF.

-

Yield: 95% for the fully protected intermediate, 2-methoxy-3,4-bis(methoxymethoxy)benzaldehyde.[9]

Step 3: Claisen-Schmidt Condensation and Deprotection

The final step involves the condensation of the prepared benzaldehyde with 4-hydroxyacetophenone under acidic conditions, which also facilitates the removal of the MOM protecting groups in a single step.[9]

-

Reactants: 2-methoxy-3,4-bis(methoxymethoxy)benzaldehyde, 4-hydroxyacetophenone.

-

Catalyst: Gaseous HCl.

-

Solvent: Ethanol.

-

Procedure: The protected benzaldehyde and 4-hydroxyacetophenone are dissolved in ethanol, and the solution is saturated with gaseous HCl at 0 °C. The reaction proceeds to yield this compound.

-

Overall Yield: 42%.[9]

Table 2: Summary of this compound Synthesis

| Step | Reaction | Key Reagents | Solvent | Yield |

| 1 | Selective Protection | 2,3,4-trihydroxybenzaldehyde, MOMCl, K₂CO₃ | Acetone | 71% |

| 2 | Methylation | Protected benzaldehyde, CH₃I, NaH | DMF | 95% |

| 3 | Condensation & Deprotection | Protected benzaldehyde, 4-hydroxyacetophenone, HCl | Ethanol | High Yield (Step) |

| Overall | 42% |

Synthesis Workflow Diagram

Caption: Synthetic route for this compound via Claisen-Schmidt condensation.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. A key mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

NF-κB Signaling Pathway Inhibition

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS).[4]

This compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit at serine 276, a critical step for its transcriptional activity.[5] This inhibition is mediated, at least in part, by the suppression of Protein Kinase A (PKA) activation.[5] By preventing p65 phosphorylation, this compound effectively attenuates the inflammatory response.

Experimental Workflow for Evaluating Anti-inflammatory Activity

A common workflow to assess the anti-inflammatory effects of this compound involves the use of macrophage cell lines, such as RAW 264.7, stimulated with LPS.

-

Cell Culture and Treatment: Macrophages are cultured and pre-treated with varying concentrations of this compound for a specific duration.

-

LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: The levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified using ELISA.

-

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the phosphorylation status of key signaling proteins, such as NF-κB p65, IκBα, and MAPKs (e.g., ERK, JNK).

-

Nuclear Translocation Assay: The localization of NF-κB p65 is assessed by immunofluorescence microscopy or by analyzing nuclear and cytoplasmic fractions via Western blotting.

NF-κB Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential, largely attributable to its well-defined chemical structure and its ability to modulate key inflammatory signaling pathways. The synthetic route via Claisen-Schmidt condensation provides a reliable method for obtaining this compound for further research and development. This guide offers a foundational understanding for scientists and researchers aiming to explore the full potential of this compound in various therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 3. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 5. Glycyrrhiza inflata-derived chalcones, Licochalcone A, this compound and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Licochalcone B: A Deep Dive into its Anti-inflammatory Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Licochalcone B, a flavonoid derived from the roots of Glycyrrhiza species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the quantitative data, detailed experimental protocols, and the core signaling pathways through which this compound exerts its anti-inflammatory effects.

Core Anti-inflammatory Mechanisms

This compound orchestrates its anti-inflammatory effects by modulating several key signaling pathways. The primary pathways identified include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1][2] Accumulated evidence suggests that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in inhibiting key inflammatory markers.

| Parameter | Cell Line/Model | Stimulant | IC50 Value | Reference |

| NO Production | RAW 264.7 | LPS | 8.78 µM | [2] |

| 15-Lipoxygenase (15-LOX) Inhibition | - | - | 9.67 µM | [2] |

| Angiotensin-Converting Enzyme (ACE) Inhibition | - | - | 0.24 µM | [2] |

| NLRP3 Inflammasome Activation | LPS-primed BMDMs | Nigericin | ~18.1 µM | [5] |

| Amyloid β (42) self-aggregation | - | - | 2.16 µM | [6] |

| Cytokine/Mediator | Cell Line/Model | This compound Concentration | Inhibition | Reference |

| NO | RAW 264.7 | 5 µM | Significant reduction | [3] |

| NO | RAW 264.7 | 20 µM | Significant reduction | [3] |

| IL-1β | RAW 264.7 | 5 µM and 20 µM | Concentration-dependent decrease | [3] |

| IL-6 | RAW 264.7 | 5 µM and 20 µM | Concentration-dependent decrease | [3] |

| TNF-α | RAW 264.7 | 5 µM and 20 µM | Concentration-dependent decrease | [3] |

| TNF-α | LPS-induced RAW 264.7 | - | Inhibited release | [2] |

| MCP-1 | LPS-induced RAW 264.7 | - | Significant reduction | [2] |

Key Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS).[3] This inhibition is achieved by preventing the phosphorylation of the p65 subunit of NF-κB at serine 276, which is a critical step for its activation and nuclear translocation.[6] By suppressing NF-κB activation, this compound effectively downregulates the expression of various pro-inflammatory genes, including those for iNOS, TNF-α, IL-1β, and IL-6.[3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been found to activate the JNK/p38 MAPK signaling pathway, which can lead to apoptosis in some cancer cells.[1] However, in the context of inflammation, it has been shown to inhibit the phosphorylation of ERK and JNK, which in turn blocks the activation of the transcription factor AP-1.[3] This suggests a cell-type and context-dependent role of this compound on the MAPK pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[7][8] this compound has been shown to directly inhibit the activity of JAK2, which in turn reduces the phosphorylation of STAT3 at both Y705 and S727.[1] This inhibition of the JAK2/STAT3 signaling pathway contributes to its anti-inflammatory and anti-cancer effects.[1]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9] this compound has been identified as a specific inhibitor of the NLRP3 inflammasome.[5][10] It acts by disrupting the interaction between NEK7 and NLRP3, which is an essential step for inflammasome activation.[5][11] This inhibitory effect is specific to the NLRP3 inflammasome, as this compound does not affect the activation of AIM2 or NLRC4 inflammasomes.[5][10]

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in cultured macrophages.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay: To determine the non-toxic concentration of this compound, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using an MTT or similar assay.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.

-

Western Blot Analysis: To investigate the effect on signaling proteins, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, p38, JAK2, and STAT3.

-

Quantitative Real-Time PCR (qRT-PCR): To assess the effect on gene expression, total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for iNOS, TNF-α, IL-1β, and IL-6.

References

- 1. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 2. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 4. This compound confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling [biomolther.org]

- 8. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7-NLRP3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

Licochalcone B: A Comprehensive Technical Guide on its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone B, a retrochalcone flavonoid isolated from the roots of Glycyrrhiza species, has emerged as a promising natural compound with a diverse and potent pharmacological profile. This technical guide provides an in-depth overview of the discovery of this compound, its multifaceted biological activities, and the underlying molecular mechanisms of action. A comprehensive summary of its quantitative effects, including IC50 values against various cancer cell lines and enzymes, is presented in tabular format for comparative analysis. Detailed experimental protocols for key assays used to elucidate its bioactivities are provided, alongside visualizations of critical signaling pathways modulated by this compound, rendered using the DOT language for clarity and precision. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Discovery and Origin

This compound is a naturally occurring phenolic compound belonging to the chalcone family. It is primarily isolated from the roots of licorice plants, specifically from the species Glycyrrhiza uralensis and Glycyrrhiza glabra.[1][2] These plants have a long history of use in traditional medicine worldwide. The initial isolation and structural elucidation of this compound from Glycyrrhiza species marked a significant step in understanding the pharmacological basis of licorice's therapeutic properties.[3][4][5] this compound is structurally characterized as a retrochalcone, a subclass of chalcones distinguished by the arrangement of their aromatic rings.[3]

Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. Its biological effects are multifaceted, encompassing anti-cancer, anti-inflammatory, neuroprotective, cardioprotective, and hepatoprotective properties.[1][2]

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2] Its mechanisms of action are diverse and involve the modulation of several key signaling pathways implicated in cancer progression.

-

Induction of Apoptosis and Cell Cycle Arrest: this compound induces programmed cell death (apoptosis) in various cancer cells, including osteosarcoma, colorectal cancer, and non-small-cell lung cancer.[2][6] This is often accompanied by cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.[2]

-

Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through its influence on critical signaling cascades. It has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[2] Furthermore, it can modulate the JNK/p38 MAPK signaling pathway, which is involved in cellular responses to stress and can trigger apoptosis.[2]

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.

-

Inhibition of Pro-inflammatory Molecules: It effectively reduces the production of nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

-

Modulation of NF-κB and NLRP3 Inflammasome: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][7] It also specifically targets and inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and inflammation, by disrupting the interaction between NEK7 and NLRP3.[8][9]

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases.

-

Inhibition of Amyloid-β Aggregation: It effectively inhibits the self-aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, with a reported IC50 value of 2.16 μM.[7]

-

Antioxidant and Anti-apoptotic Effects in Neuronal Cells: this compound protects neuronal cells from oxidative stress-induced apoptosis by activating the SIRT1/AMPK signaling pathway and promoting autophagy.[2][10]

Other Pharmacological Activities

Beyond its primary roles in cancer and inflammation, this compound has demonstrated other valuable pharmacological effects:

-

Cardioprotective Effects: It exhibits cardioprotective properties through its antioxidant, anti-apoptotic, and anti-inflammatory activities. Notably, it is a potent inhibitor of angiotensin-converting enzyme (ACE) with an IC50 of 0.24 μM.[1][2]

-

Hepatoprotective Effects: this compound has been shown to protect liver cells from damage.[2]

-

Anti-diabetic Potential: It demonstrates potential as an anti-diabetic agent by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4).[2]

Quantitative Data

The following tables summarize the reported quantitative data for the pharmacological activities of this compound, providing a basis for comparing its potency across different biological targets and systems.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 values)

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 110.15 | [2] |

| HTB-26 | Human Breast Cancer | 10 - 50 | [11] |

| PC-3 | Human Prostate Cancer | 10 - 50 | [11] |

| HCT116 | Human Colorectal Cancer | 22.4 | [11] |

| T47D | Human Breast Cancer | 44.67 (µg/mL) | [12] |

| WiDr | Human Colon Cancer | >100 (µg/mL) | [12] |

| Various Cancer Cell Lines | Multiple | 0.21 - 57.6 | [13] |

Table 2: Enzyme Inhibitory and Other Biological Activities of this compound (IC50 values)

| Target/Activity | Assay | IC50 (µM) | Reference |

| Amyloid β (Aβ42) self-aggregation | ThT Fluorescence Assay | 2.16 | [7] |

| Nitric Oxide (NO) Production | Griess Assay in RAW 264.7 cells | 8.78 | [1][2] |

| 15-Lipoxygenase (15-LOX) | Enzyme Inhibition Assay | 9.67 | [1][2] |

| Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition Assay | 0.24 | [1][2] |

| Dipeptidyl Peptidase-4 (DPP-4) | Enzyme Inhibition Assay | 797.84 | |

| 11β-Hydroxysteroid Dehydrogenase Type 2 (Human) | Enzyme Inhibition Assay | 31.85 | |

| 11β-Hydroxysteroid Dehydrogenase Type 2 (Rat) | Enzyme Inhibition Assay | 56.56 |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.[14][15]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16][17][18]

Western Blot Analysis for PI3K/Akt Signaling Pathway

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt (e.g., p-Akt Ser473), and mTOR overnight at 4°C. Typical antibody dilutions range from 1:1000 to 1:2000.[19][20][21][22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[23]

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to this compound.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold change in NF-κB activity compared to the stimulated control.[24][25][26][27]

NLRP3 Inflammasome Activation Assay

This assay assesses the inhibitory effect of this compound on the activation of the NLRP3 inflammasome.

-

Cell Priming: Prime bone marrow-derived macrophages (BMDMs) or THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibition and Activation: Pre-treat the primed cells with this compound for 1 hour, followed by stimulation with an NLRP3 activator such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.

-

ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit.

-

Western Blotting: Analyze the cell lysates and supernatants by Western blotting for the presence of cleaved caspase-1 (p20) and cleaved IL-1β (p17) to confirm inflammasome activation.[8][9][28][29][30]

Pharmacokinetics and Clinical Status

While extensive preclinical studies have highlighted the therapeutic potential of this compound, data on its pharmacokinetics in humans is limited. Studies on related compounds like Licochalcone A suggest that oral bioavailability may be a challenge, potentially due to first-pass metabolism.[31] To date, there is a lack of published clinical trial data specifically for this compound. Further research, including pharmacokinetic studies and well-designed clinical trials, is necessary to translate the promising preclinical findings into clinical applications.

Conclusion

This compound is a remarkable natural product with a well-documented and diverse pharmacological profile. Its potent anti-cancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of multiple key signaling pathways, underscore its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the promise of this compound as a lead compound for the development of novel therapeutics for a range of human diseases. Future investigations should focus on optimizing its pharmacokinetic properties and advancing it into clinical evaluation.

References

- 1. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 2. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits growth and induces apoptosis of human non-small-cell lung cancer cells by dual targeting of EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7-NLRP3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. bosterbio.com [bosterbio.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. kumc.edu [kumc.edu]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubcompare.ai [pubcompare.ai]

- 22. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 28. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 29. researchgate.net [researchgate.net]

- 30. embopress.org [embopress.org]

- 31. mdpi.com [mdpi.com]

Licochalcone B: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone B, a prominent chalcone derived from the roots of Glycyrrhiza species, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. Detailed methodologies for key experimental assays are provided, alongside a comprehensive summary of quantitative data and visual representations of the signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a flavonoid compound that has been the subject of extensive research for its wide array of biological effects.[1][2][3][4] Its therapeutic potential spans across multiple disease areas, including oncology, inflammatory disorders, and neurodegenerative diseases.[1][2][3][4] The mechanism of action of this compound is multifaceted, involving the modulation of several key signaling pathways that are critical in the pathogenesis of these conditions.[1][2][4] This guide will delve into the core biological activities of this compound, presenting the current state of knowledge and providing practical information for its investigation.

Biological Activities and Therapeutic Potential

Anticancer Activity

This compound has demonstrated significant anticancer properties in a variety of cancer cell lines.[2][3][5] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[2][3][5]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It has been shown to increase the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, in oral squamous cell carcinoma cells, this compound causes G1 phase arrest by downregulating cyclin D1 and upregulating p21 and p27.[2] In non-small cell lung cancer (NSCLC) cells, it induces G2/M arrest.[2][3]

-

Inhibition of Kinase Activity: this compound has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (MET) kinase activity, which are crucial drivers in the progression of NSCLC.[6]

-

Modulation of Signaling Pathways: It inhibits key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2]

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line(s) | Observed Effects | IC50 Values (µM) | Reference(s) |

| Osteosarcoma | MG-63, U2OS | Induced autophagy and apoptosis; inhibited PI3K/Akt/mTOR pathway. | Not specified | [2][3] |

| Non-Small Cell Lung Cancer | HCC827, HCC827GR | Inhibited EGFR and MET kinase activity; induced G2/M cell-cycle arrest and apoptosis. | Not specified | [2][3][6] |

| Oral Squamous Cell Carcinoma | HN22, HSC4 | Inhibited proliferation; arrested cell cycle at G1 phase. | Not specified | [2] |

| Hepatocellular Carcinoma | Not specified | Inhibited proliferation; induced DNA damage, cell cycle arrest, and apoptosis; inhibited AKT/mTOR pathway and activated ER stress and MAPK signaling pathway. | Not specified | [2][3] |

| Colorectal Cancer | HCT116, HCT116-OxR | Decreased cell viability and clonogenic properties. | 10-30 (treatment concentration) | [7] |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key mediators and signaling pathways in the inflammatory response.

Key Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][8]

-

Modulation of NF-κB Pathway: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous inflammatory genes.[2] this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[9]

-

Activation of Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[8] This leads to the upregulation of antioxidant enzymes, which helps to mitigate oxidative stress, a major contributor to inflammation.

-

NLRP3 Inflammasome Inhibition: It specifically inhibits the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and is implicated in various inflammatory diseases.[7][10] this compound disrupts the interaction between NEK7 and NLRP3, which is essential for inflammasome activation.[7][10]

Table 2: Anti-inflammatory Activity of this compound

| Model System | Key Findings | IC50 Values (µM) | Reference(s) |

| LPS-stimulated RAW264.7 macrophages | Inhibited NO, TNF-α, and MCP-1 production; suppressed PKA activation and NF-κB phosphorylation. | 8.78 (for NO production) | [2][11] |

| LPS-induced acute lung injury in mice | Reduced lung tissue weight, oxidative stress, and inflammatory markers; activated the Keap1/Nrf2 pathway. | Not applicable | [8] |

| In vitro 15-lipoxygenase (15-LOX) assay | Inhibited 15-LOX activity. | 9.67 | [2][11] |

| NLRP3 inflammasome activation models | Specifically inhibited NLRP3 inflammasome activation by disrupting the NEK7-NLRP3 interaction. | Not specified | [7][10] |

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's disease.

Key Neuroprotective Mechanisms:

-

Anti-amyloid Aggregation: this compound inhibits the self-aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and can disaggregate pre-formed Aβ fibrils.[9] It has been shown to inhibit Aβ42 self-aggregation with an IC50 of 2.16 µM.[9][12]

-

Antioxidant Effects: It protects neuronal cells from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS).[13]

-

Induction of Autophagy: this compound can induce autophagy, a cellular process responsible for the clearance of damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases.[13] This effect is mediated through the SIRT1/AMPK signaling pathway.[13]

Table 3: Neuroprotective Activity of this compound

| Model System | Key Findings | IC50/EC50 Values (µM) | Reference(s) |

| In vitro Aβ42 aggregation assay | Inhibited Aβ42 self-aggregation and disaggregated pre-formed fibrils. | IC50 = 2.16 ± 0.24 | [9][12] |

| H2O2-induced oxidative stress in SH-SY5Y cells | Reduced ROS generation and protected against H2O2-induced cell death. | Treatment concentrations: 0-12 µM | [9] |

| Oxidative stress in PC-12 neuronal cells | Attenuated H2O2-induced cell death, reduced oxidative stress markers, and induced ATG7-dependent autophagy. | Treatment concentrations: 10, 20, 40 µM | [13] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. This compound has been shown to inhibit this pathway in cancer cells, contributing to its anti-proliferative and pro-apoptotic effects.[2]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound inhibits this pathway, leading to its anti-inflammatory effects.

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2/ARE Signaling Pathway

The Nrf2/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant genes.

Caption: this compound activates the Nrf2/ARE signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation status of proteins in pathways like PI3K/Akt/mTOR after this compound treatment.

Materials:

-

This compound

-

Cell line of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as desired.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion and Future Directions

This compound is a promising natural compound with a broad spectrum of biological activities and significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and neurodegeneration makes it an attractive candidate for further drug development. While preclinical studies have been encouraging, further research is needed to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in vivo. Clinical trials are warranted to evaluate the efficacy of this compound in human diseases. The detailed protocols and compiled data in this guide are intended to facilitate future research and accelerate the translation of this compound from a promising lead compound to a clinically effective therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 9. This compound confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a chalcone derivative from Glycyrrhiza inflata, as a multifunctional agent for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Licochalcone B: A Technical Guide to Structure-Activity Relationships and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B is a chalcone flavonoid isolated from the roots of Glycyrrhiza species, commonly known as licorice.[1][2] Chalcones, characterized by their open-chain flavonoid structure, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] this compound, in particular, has demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, details the experimental protocols for evaluating its activity, and illustrates its key signaling pathways.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Modifications to its aromatic rings and the α,β-unsaturated ketone moiety can significantly influence its potency and selectivity for various biological targets.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following table summarizes the SAR for anti-inflammatory activity based on the inhibition of NO production.

| Compound | Structure | IC50 (µM) for NO Inhibition |

| This compound | 9.94 | |

| Analog 1 | 4.72 | |

| Analog 2 | 10.1 | |

| Analog 3 | 4.85 | |

| Analog 4 | 2.37 | |

| Analog 5 | 4.95 |

Data sourced from a study on this compound and D derivatives.

The core structure of this compound consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. SAR studies on its anti-inflammatory activity have revealed several key features:

-

Ring A Substituents: The substitution pattern on Ring A, the ring derived from acetophenone, is crucial for activity. The presence and position of hydroxyl and methoxy groups significantly impact the inhibitory effect on NO production.

-

Ring B Substituents: Modifications on Ring B, derived from benzaldehyde, also modulate the anti-inflammatory potency.

-

α,β-Unsaturated Carbonyl Group: This Michael acceptor is considered essential for the covalent interaction with biological targets, such as cysteine residues in key signaling proteins.

Anticancer Activity

This compound exhibits cytotoxic effects against a range of cancer cell lines.[5] The table below presents a summary of its inhibitory concentrations (IC50) against various cancer cell types. A comprehensive SAR study directly comparing a series of this compound analogs for anticancer activity is less documented in a single study, but data from various licochalcones provide insights.

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound | HepG2 (Liver Cancer) | 110.15[2] |

| Licochalcone A | SW480 (Colon Cancer) | 7[3] |

| Licochalcone A | SW620 (Colon Cancer) | 8.8[3] |

| Licochalcone C | HCT116 (Colorectal Cancer) | 16.6 |

| Licochalcone C | HepG2 (Liver Cancer) | 50.8[6] |

| Licochalcone C | HN22 (Oral Cancer) | 23.8[6] |

| Licochalcone C | HSC4 (Oral Cancer) | 27.1[6] |

| Licochalcone C | KYSE 30 (Esophageal Cancer) | 28.0[6] |

| Licochalcone C | KYSE 450 (Esophageal Cancer) | 28.0[6] |

| Licochalcone C | KYSE 410 (Esophageal Cancer) | 19.0[6] |

| Licochalcone C | KYSE 510 (Esophageal Cancer) | 26.0[6] |

The anticancer activity of licochalcones is influenced by:

-

Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl and methoxy groups on both aromatic rings play a critical role in the cytotoxic potency and selectivity against different cancer cell lines.

-

Prenyl Groups: The presence of prenyl groups can enhance lipophilicity and facilitate membrane interaction, often contributing to increased anticancer activity.

Key Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS.[1][7]

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been found to inhibit the PI3K/Akt/mTOR pathway in cancer cells.[2]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound has been reported to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[8][9]

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

Synthesis of this compound and Analogs

A common method for the synthesis of chalcones is the Claisen-Schmidt condensation.

Caption: General workflow for the synthesis of this compound analogs.

A detailed protocol for the acid-mediated Claisen-Schmidt condensation to synthesize this compound is as follows:

-

Protection of Hydroxyl Groups: Selectively protect the 3- and 4-hydroxyl groups of 2,3,4-trihydroxybenzaldehyde.

-

Methylation: Methylate the 2-hydroxyl group of the protected benzaldehyde.

-

Condensation: React the resulting aldehyde with 4-hydroxyacetophenone under acidic conditions. This step also serves to deprotect the hydroxyl groups.

-

Purification: Purify the resulting this compound by column chromatography.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity by measuring the inhibition of NO production.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated control.

Cell Viability (CCK-8) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 24 to 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for NF-κB activation) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-Akt, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural product with multifaceted pharmacological activities. Its anti-inflammatory and anticancer effects are mediated through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and Nrf2. Structure-activity relationship studies have highlighted the importance of the substitution patterns on its aromatic rings for its biological potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its analogs as potential therapeutic agents. Further research focusing on systematic SAR studies for anticancer activity and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this versatile chalcone.

References

- 1. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

Licochalcone B: A Technical Guide to Its Molecular Targets in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B is a flavonoid derived from the roots of Glycyrrhiza species, commonly known as licorice. It has garnered significant attention in the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets of this compound in the context of inflammatory diseases. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Core Molecular Targets and Signaling Pathways